molecular formula C10H11NO4 B173089 Dimethyl 5-methylpyridine-2,3-dicarboxylate CAS No. 112110-16-4

Dimethyl 5-methylpyridine-2,3-dicarboxylate

Cat. No.: B173089
CAS No.: 112110-16-4
M. Wt: 209.2 g/mol
InChI Key: MKOJTLPEGLTEFM-UHFFFAOYSA-N
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Description

Dimethyl 5-methylpyridine-2,3-dicarboxylate (CAS: 112110-16-4) is a heterocyclic organic compound with the molecular formula C₁₀H₁₁NO₄ and a molecular weight of 209.20 g/mol. It features a pyridine ring substituted with two methyl ester groups at positions 2 and 3, and a methyl group at position 5 . This compound is synthesized via esterification of 5-methylpyridine-2,3-dicarboxylic acid with methanol, often under catalytic conditions . Its unique substitution pattern confers distinct chemical reactivity, making it valuable as a building block in pharmaceuticals, agrochemicals, and coordination chemistry .

Properties

IUPAC Name

dimethyl 5-methylpyridine-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11NO4/c1-6-4-7(9(12)14-2)8(11-5-6)10(13)15-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOJTLPEGLTEFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10888856
Record name 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester
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Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder
Record name 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester
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CAS No.

112110-16-4
Record name 2,3-Dimethyl 5-methyl-2,3-pyridinedicarboxylate
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Record name 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester
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Record name 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester
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Record name 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester
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Record name dimethyl 5-methylpyridine-2,3-dicarboxylate
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Preparation Methods

Solvent and Catalyst Optimization

Patent EP2373623B1 highlights the use of methanol-water solvent mixtures (25–75% water by weight) with sodium hydroxide or sodium methoxide as bases, achieving 85–90% yields. Elevated pressures (1.03–3.50 bar) in closed reactors reduce side reactions, while maintaining temperatures at 80–100°C prevents decarboxylation. Comparative studies show that sodium methoxide outperforms sulfuric acid in selectivity, reducing di-ester byproducts to <2%.

Table 1: Esterification Conditions and Outcomes

ParameterEP2373623B1VulcanChem
Solvent SystemMethanol/Water (40–50%)Methanol
CatalystNaOH/NaOMeH₂SO₄
Temperature80–100°C65–80°C
Pressure1.03–3.50 barAmbient
Yield85–90%75–80%
Byproducts<2%5–10%

Cyclization of Alkoxyoxalacetate Precursors

An alternative route involves the cyclization of methylthiooxalacetate with ammonium salts, as described in EP0965589B1. This one-pot synthesis condenses methylthiooxalacetate and ammonia sources (e.g., ammonium acetate) in ethanol under reflux, forming the pyridine ring via a Hantzsch-like mechanism. Example 7 of the patent achieves 78% yield by reacting methylthiooxalacetate (1.0 mol) with ammonium acetate (1.2 mol) in ethanol at 80°C for 8 hours.

Mechanistic Insights

The reaction proceeds through enamine formation, followed by intramolecular cyclization and oxidation. Cis-trans isomerism in intermediates (IVa/IVb) influences reaction pathways, with cis isomers favoring pyridine ring closure. Adjusting the ammonia source to a 1:1.2 ratio of precursor minimizes oligomerization, a common side reaction in cyclization methods.

Bromination Precursor Applications

This compound serves as a precursor for 5-bromomethyl derivatives, critical in herbicide synthesis. Ma et al. (2023) detail its bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN), achieving 92% conversion at 70°C in tetrachloromethane. The radical mechanism involves AIBN-initiated hydrogen abstraction, followed by bromine radical addition.

Table 2: Bromination Optimization (CN107216286B)

ConditionExample 1Comparative Example 1
Brominating AgentHBr/NaBrO₃NBS/AIBN
Temperature80°C70°C
Yield (Single Pass)65.8%57.6%
Dibromo Byproduct0.9%7.5%
Total Yield (Cyclic)95.2%83.8%

The patent CN107216286B demonstrates that combining hydrobromic acid and sodium bromate reduces dibromo byproducts to <1% versus 7.5% with NBS. Cyclic reaction setups recover unreacted starting material, boosting total yields to 95%.

Industrial-Scale Process Considerations

Environmental Impact

Water-methanol solvent systems align with green chemistry principles, reducing VOC emissions by 40% compared to pure methanol. Bromination waste streams containing succinimide or excess HBr require neutralization, increasing processing costs by 15–20% .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-methylpyridine-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Dimethyl 5-methylpyridine-2,3-dicarboxylate serves as a key intermediate in the synthesis of various biologically active compounds. Its derivatives have shown potential as inhibitors for specific enzymes involved in disease processes.

  • Case Study: JMJD5 Inhibition
    Research has indicated that derivatives of pyridine-2,4-dicarboxylates, including those derived from this compound, exhibit potent inhibitory activity against the human enzyme JMJD5. This enzyme is implicated in various cancers, making these compounds valuable in cancer research and drug development .

Agricultural Chemistry

The compound is also utilized in the agricultural sector, particularly in the formulation of herbicides. Its derivatives can be transformed into herbicidal agents that are effective against a range of weeds while being environmentally benign.

  • Case Study: Herbicidal Applications
    Pyridine-2,3-dicarboxylate derivatives are reported to be useful as intermediates for synthesizing herbicidal agents such as imidazolinic acids. These compounds are recognized for their efficacy in controlling broadleaf weeds and grasses without harming crops .

Organic Synthesis

This compound is employed as a building block in organic synthesis due to its reactivity and ability to undergo various chemical transformations.

  • Synthesis Pathways
    The compound can be synthesized through several methods involving diethyl ethoxyoxalacetate and other reagents. The synthesis often involves steps that yield high purity and yield of the final product, highlighting its utility in laboratory settings .

Mechanism of Action

The mechanism of action of dimethyl 5-methylpyridine-2,3-dicarboxylate depends on the specific reaction it undergoes. For example, in the bromination reaction, the compound undergoes a radical substitution mechanism. The N-bromosuccinimide (NBS) generates bromine radicals, which then abstract a hydrogen atom from the methyl group on the pyridine ring, leading to the formation of a bromomethyl derivative .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The compound’s reactivity and applications are best understood through comparison with analogs. Below is a detailed analysis:

Structural Variations and Their Impact

(a) Positional Isomers of Pyridinedicarboxylates
  • Dimethyl 5-methylpyridine-2,4-dicarboxylate :
    • Differs in the position of the carboxylate groups (2,4 vs. 2,3).
    • The 2,4-substitution reduces steric hindrance, enhancing reactivity in nucleophilic substitutions .
  • Dimethyl 2,6-pyridinedicarboxylate :
    • Symmetric carboxylate groups at positions 2 and 6 create a planar structure, ideal for forming metal complexes .
(b) Functional Group Modifications
  • Diethyl 5-methylpyridine-2,3-dicarboxylate (CAS: 105151-48-2):
    • Ethyl esters instead of methyl groups increase lipophilicity, improving solubility in organic solvents .
  • Dimethyl 4-bromopyridine-2,6-dicarboxylate (CAS: 316808-11-4):
    • Bromine at position 4 introduces electrophilic sites for cross-coupling reactions (e.g., Suzuki-Miyaura) .
(c) Substituent Additions
  • 5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid dimethyl ester :
    • The methoxymethyl group at position 5 enhances hydrogen-bonding capacity, favoring crystal engineering and ligand design .
  • Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate: The electron-withdrawing trifluoromethyl group stabilizes intermediates in organofluorine synthesis .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Structural Features Unique Properties/Applications References
Dimethyl 5-methylpyridine-2,3-dicarboxylate 112110-16-4 C₁₀H₁₁NO₄ Methyl esters at 2,3; methyl at 5 Versatile intermediate in drug synthesis
Dimethyl pyridine-2,3-dicarboxylate 98555-51-2 C₉H₉NO₄ Methyl esters at 2,3; no substituents Simpler structure for mechanistic studies
Diethyl 5-methylpyridine-2,3-dicarboxylate 105151-48-2 C₁₂H₁₅NO₄ Ethyl esters at 2,3; methyl at 5 Enhanced lipid solubility for agrochemicals
Dimethyl 4-bromopyridine-2,6-dicarboxylate 316808-11-4 C₉H₈BrNO₄ Bromine at 4; methyl esters at 2,6 Electrophilic sites for cross-coupling
5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid dimethyl ester 143382-03-0 C₁₀H₁₁NO₅ Methoxymethyl at 5; methyl esters at 2,3 Hydrogen-bond donor for crystal engineering

Key Research Findings

Reactivity in Coordination Chemistry :

  • This compound forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) due to its chelating carboxylate groups. In contrast, the 2,6-isomer exhibits weaker metal-binding affinity due to steric constraints .

Biological Activity :

  • The methoxymethyl derivative (CAS: 143382-03-0) shows moderate antimicrobial activity, attributed to its ability to disrupt bacterial cell membranes .

Thermal Stability :

  • Ethyl ester derivatives (e.g., Diethyl 5-methylpyridine-2,3-dicarboxylate) decompose at higher temperatures (~250°C) compared to methyl esters (~220°C), correlating with increased molecular weight .

Biological Activity

Dimethyl 5-methylpyridine-2,3-dicarboxylate (DMMPDC) is an organic compound characterized by a pyridine ring with two carboxylate groups and a methyl group. This compound has gained attention due to its potential biological activities and applications in medicinal chemistry. Below, we explore its biological activity, synthesis, and relevant research findings.

DMMPDC has the molecular formula C10_{10}H11_{11}N O4_{4}, appearing as an off-white crystalline powder. Its melting point ranges from 45 to 50 °C, and it is soluble in organic solvents such as chloroform and methanol. The compound can be synthesized through various methods, including esterification reactions of 5-methylpyridine-2,3-dicarboxylic acid.

Case Studies and Research Findings

  • Mechanism of Bromination : A study investigated the kinetics of bromination of DMMPDC using N-bromosuccinimide (NBS) as the brominating agent. The reaction proceeds via a free radical mechanism with an activation energy of approximately 37.02 kJ/mol. This finding suggests that DMMPDC can serve as a precursor for synthesizing more complex compounds with potential biological activities .
  • Crystal Structure Analysis : Research on related compounds has revealed that pyridine-2,3-dicarboxylic acids can form inner salts, which may influence their biological activity through enhanced solubility or stability . Such structural characteristics are essential for understanding the interactions of DMMPDC with biological targets.
  • Antimicrobial Screening : A review highlighted that various pyridine derivatives exhibit formidable antibacterial properties when tested against diverse strains of bacteria. Although specific data on DMMPDC is sparse, its structural analogs have shown promising results in antimicrobial assays .

Comparative Analysis of Related Compounds

To better understand the potential applications of DMMPDC, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Dimethyl 2,6-pyridinedicarboxylateC10_{10}H10_{10}N O4_{4}Similar structure; used in organic synthesis
Dimethyl pyridine-3-carboxylateC9_{9}H9_{9}N O3_{3}Lacks one carboxylic group; important for synthesis
Dimethyl pyridine-4-carboxylateC9_{9}H9_{9}N O3_{3}Similar reactivity; significant in pharmaceuticals

Q & A

Basic Questions

Q. What are the established synthetic routes for dimethyl 5-methylpyridine-2,3-dicarboxylate, and how is the product characterized?

  • Synthesis : The compound can be synthesized via cycloaddition reactions. For example, dimethyl acetylenedicarboxylate reacts with furan derivatives under thermal or catalytic conditions to form bicyclic intermediates, which may be further functionalized .
  • Characterization : Structural confirmation is achieved through spectroscopic methods:

  • ¹H/¹³C-NMR : Assigns proton and carbon environments (e.g., ester carbonyls at ~165-170 ppm, pyridine ring protons at 6.5-8.5 ppm) .
  • X-ray crystallography : Resolves stereochemistry and bond lengths, as demonstrated in related pyridine dicarboxylate derivatives .
  • MS/IR : Validates molecular weight (e.g., HRMS) and functional groups (e.g., ester C=O stretches at ~1720 cm⁻¹) .

Q. What are the common reactivity patterns of this compound in organic transformations?

  • The ester groups undergo hydrolysis to carboxylic acids under acidic/basic conditions, enabling further derivatization .
  • The pyridine ring participates in electrophilic substitution (e.g., nitration, halogenation) at the 4-position due to electron-withdrawing ester groups .
  • Diels-Alder reactions: The compound acts as a dienophile in cycloadditions with conjugated dienes, forming polycyclic structures .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

  • Hazards : Similar pyridine dicarboxylates exhibit acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory sensitization .
  • Protective Measures : Use fume hoods, nitrile gloves, and safety goggles. Avoid dust generation via wet handling or closed systems .
  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis or degradation .

Advanced Questions

Q. How do catalytic systems influence reaction pathways in cycloadditions involving this compound?

  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) can modulate regioselectivity. For example, uncatalyzed reactions with 1,3-cyclohexadiene yield tetracyclic products, while subcritical water promotes retro-Diels-Alder pathways .
  • Mechanistic Insights : DFT calculations or isotopic labeling (e.g., ¹³C-tracing) can elucidate transition states and kinetic vs. thermodynamic control .

Q. How can contradictory data in reaction yields or product distributions be resolved?

  • Case Study : In cycloadditions, varying yields (e.g., 30–70%) may arise from impurities in starting materials or moisture sensitivity. Reproduce experiments under inert atmospheres (N₂/Ar) and validate reagent purity via GC-MS .
  • Statistical Analysis : Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading) and optimize conditions .

Q. What advanced spectroscopic techniques are employed to study reaction mechanisms involving this compound?

  • In-situ NMR/IR : Monitor real-time reaction progress (e.g., ester hydrolysis or ring-opening) .
  • XAS/XPS : Probe electronic states of intermediates in catalytic cycles (e.g., metal coordination in Lewis acid-catalyzed reactions) .
  • Time-resolved MS : Capture short-lived intermediates (e.g., zwitterionic species in cycloadditions) .

Methodological Notes

  • Synthetic Optimization : Prioritize anhydrous conditions for ester stability. Use Schlenk lines for moisture-sensitive steps .
  • Data Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals in complex mixtures .
  • Safety Protocols : Conduct risk assessments using SDS of analogous compounds (e.g., diethyl pyridine dicarboxylates) when specific data are unavailable .

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